![molecular formula C8H6ClN3O B6295077 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one CAS No. 1613289-32-9](/img/structure/B6295077.png)
8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
作用机制
Mode of Action
It is known that the compound belongs to the pyrido[2,3-b]pyrazine family, which exhibits a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may interact with its targets to influence light emission in some way.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
It is known that the compound is part of the pyrido[2,3-b]pyrazine family, which is used in the design of high-performance oleds . This suggests that the compound may have applications in the field of optoelectronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one typically involves multicomponent reactions that combine various starting materials under specific conditions. One common method involves the reaction of 2-chloropyridine with hydrazine derivatives, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield alcohols or amines, and substitution can yield various substituted derivatives .
科学研究应用
8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
相似化合物的比较
Similar Compounds
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but with different substituents.
6,7-Dichloro-8-methylpyrido[2,3-b]pyrazine-2,3-diol 5-oxide: Another derivative with additional functional groups.
Uniqueness
8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
8-chloro-5-methylpyrido[2,3-b]pyrazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-6(13)4-5(9)7-8(12)11-3-2-10-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRUGPJPJHFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C2=NC=CN=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
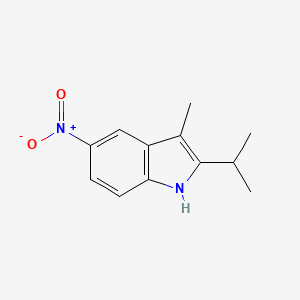
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)

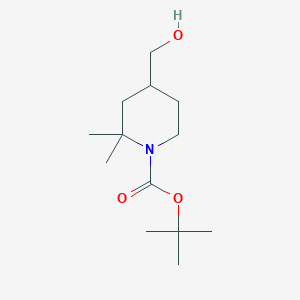


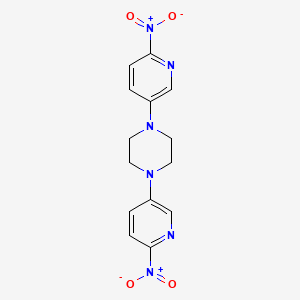
![Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B6295069.png)
![(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B6295070.png)
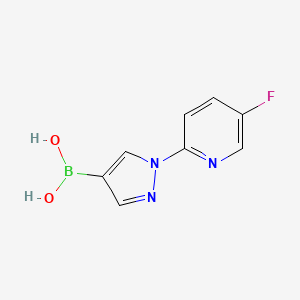
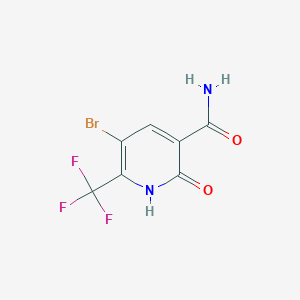
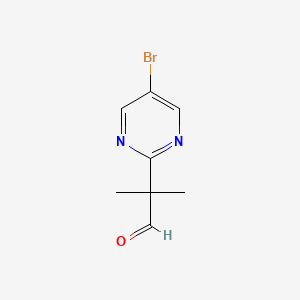
![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
